molecular formula C23H22N4O3S B2630420 3-(1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione CAS No. 2034408-09-6

3-(1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2630420
CAS No.: 2034408-09-6
M. Wt: 434.51
InChI Key: KFFWPRIJKBSUDK-UHFFFAOYSA-N
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Description

3-(1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, an indole moiety, and a piperidine ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.

    Thioacetylation: The indole derivative is then subjected to thioacetylation using thioacetic acid or its derivatives.

    Piperidine Ring Formation: The piperidine ring can be formed through cyclization reactions involving appropriate precursors.

    Quinazoline Core Synthesis: The quinazoline core is synthesized through the condensation of anthranilic acid derivatives with formamide or other suitable reagents.

    Final Coupling: The final step involves coupling the indole-thioacetyl derivative with the piperidine-quinazoline intermediate under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, continuous flow reactors, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions can target the quinazoline core, potentially converting it to dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperidine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Dihydroquinazoline derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-(1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with specific molecular targets involved in cancer cell proliferation.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways, including those related to cell signaling and apoptosis.

    Chemical Biology: It serves as a tool compound for probing the function of specific proteins and enzymes in cellular processes.

    Industrial Applications: Potential use in the development of new pharmaceuticals and as a lead compound for drug discovery.

Mechanism of Action

The mechanism of action of 3-(1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as kinases and receptors, which play crucial roles in cell signaling pathways. The compound may inhibit the activity of these targets, leading to the disruption of cancer cell growth and induction of apoptosis. The exact molecular pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    3-(1-(2-((1H-indol-3-yl)thio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione: shares structural similarities with other quinazoline derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of the indole, piperidine, and quinazoline moieties, which may confer distinct biological activities and therapeutic potential compared to other quinazoline derivatives.

Properties

IUPAC Name

3-[1-[2-(1H-indol-3-ylsulfanyl)acetyl]piperidin-4-yl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3S/c28-21(14-31-20-13-24-18-7-3-1-5-16(18)20)26-11-9-15(10-12-26)27-22(29)17-6-2-4-8-19(17)25-23(27)30/h1-8,13,15,24H,9-12,14H2,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFWPRIJKBSUDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=CC=CC=C3NC2=O)C(=O)CSC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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